4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine
Description
The core pyridine ring is substituted at positions 2 (chloro), 3 (vinyl), 4 (a benzyloxy-linked 3,4-dimethoxyphenyl group), and 5 and 6 (methyl groups). This arrangement introduces significant steric bulk and electronic diversity, which may influence solubility, metabolic stability, and intermolecular interactions.
Properties
CAS No. |
77405-66-4 |
|---|---|
Molecular Formula |
C24H24ClNO3 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
2-chloro-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-ethenyl-5,6-dimethylpyridine |
InChI |
InChI=1S/C24H24ClNO3/c1-6-18-21(15(2)16(3)26-24(18)25)19-12-13-20(27-4)23(28-5)22(19)29-14-17-10-8-7-9-11-17/h6-13H,1,14H2,2-5H3 |
InChI Key |
XXHDIMXSWUKFCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3)C=C)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include using more efficient catalysts, optimizing solvent systems, and scaling up the reaction in continuous flow reactors.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The 2-chloro substituent on the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing effects from adjacent substituents:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Ammonolysis | NH₃ in ethanol, 80°C, 12 hours | 2-Amino-pyridine derivative | |
| Alkoxylation | NaOCH₃ in DMF, 100°C, 6 hours | 2-Methoxy-pyridine analog |
The chloro group’s position adjacent to electron-withdrawing substituents (e.g., pyridine nitrogen) facilitates substitution, though steric hindrance from the 5,6-dimethyl groups may slow kinetics.
Conjugate Addition to the Vinyl Group
The 3-vinyl moiety participates in conjugate additions with nucleophiles. Analogous reactions in structurally similar compounds (e.g., 2-chloro-4-vinylpyrimidine) demonstrate broad compatibility:
| Nucleophile Type | Example Reagent | Conditions | Product |
|---|---|---|---|
| N-centered | Piperidine | THF, 25°C, 2 hours | β-Piperidino adduct |
| S-centered | Ethanethiol | K₂CO₃, DMF, 60°C, 4 hours | β-Thioether derivative |
| C-centered | Malononitrile | Cu(I) catalyst, 80°C, 8 hours | Cyano-functionalized adduct |
Yields range from 25% (ethanethiol) to 63% (benzylamine), influenced by steric bulk and electronic effects .
Suzuki–Miyaura Cross-Coupling
The chloro group enables palladium-catalyzed cross-coupling reactions, a cornerstone of its synthetic utility:
General Protocol
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: Dioxane/H₂O (4:1)
-
Temperature: 90–100°C
Example Reaction
Coupling with phenylboronic acid yields 2-aryl-pyridine derivatives, pivotal for pharmaceutical intermediates .
Diels-Alder Cycloaddition
The vinyl group may act as a dienophile in [4+2] cycloadditions, though experimental evidence suggests challenges due to steric hindrance from the 5,6-dimethyl groups. Theoretical studies propose that electron-rich dienes (e.g., furan) enhance reactivity under high-pressure conditions .
Methoxy/Benzyloxy Deprotection
-
Demethylation : BBr₃ in CH₂Cl₂ (−78°C to 25°C) removes methoxy groups, yielding phenolic derivatives.
-
Debenzylation : H₂/Pd-C in ethanol cleaves the benzyloxy group to a hydroxyl substituent .
Oxidation of the Vinyl Group
Ozonolysis or KMnO₄ oxidizes the vinyl group to a carboxylic acid, though competing pyridine ring oxidation may occur.
Mechanistic Insights
-
NAS Selectivity : Directed by the pyridine ring’s electron-deficient nature and steric effects from the 5,6-dimethyl groups.
-
Vinyl Reactivity : Polarization of the vinyl double bond (δ+ at C3, δ− at C4) directs nucleophilic attack to the β-position .
This compound’s multifunctional architecture enables applications in medicinal chemistry (e.g., kinase inhibitor scaffolds) and materials science. Further studies are needed to explore enantioselective transformations and catalytic asymmetric reactions.
Scientific Research Applications
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Pyridine Derivatives
Key Observations :
- The benzyloxy-linked dimethoxyphenyl substituent increases lipophilicity, which could improve membrane permeability but reduce metabolic stability compared to ionic pyridinium salts like D1 .
3,4-Dimethoxyphenyl-Containing Compounds
The 3,4-dimethoxyphenyl moiety is prevalent in bioactive molecules. Notable analogs include:
Table 2. Comparison of 3,4-Dimethoxyphenyl Derivatives
Key Observations :
- Unlike verapamil, which uses 3,4-dimethoxyphenyl groups for calcium channel binding, the target compound’s benzyloxy-linked dimethoxyphenyl group may sterically hinder similar interactions .
Benzyloxy-Substituted Heterocycles
Benzyloxy groups are common in prodrugs or protective intermediates. Comparisons include:
Table 3. Benzyloxy-Containing Compounds
Key Observations :
- The target compound’s single benzyloxy group on a phenyl ring contrasts with the dual benzyloxy groups in pyrimidin-2,4-dione derivatives (), which may reduce steric hindrance and synthetic complexity .
Triazole and Fused-Ring Analogs
Heterocyclic variations influence pharmacological profiles:
Table 4. Heterocyclic Core Comparisons
Key Observations :
Biological Activity
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by multiple functional groups including chloro, methoxy, and benzyloxy moieties, suggests diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C24H24ClNO3
- Molecular Weight : 409.9 g/mol
- Functional Groups : Chloro group, benzyloxy group, methoxy groups, vinyl group, and pyridine moiety.
The presence of these functional groups enhances the compound's reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which allows for efficient carbon-carbon bond formation between aryl halides and boronic acids. Other methods may include optimizing reaction conditions to enhance yield and purity through continuous flow reactors or more efficient catalysts.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . A study focused on the interaction of similar pyridine derivatives with various cancer cell lines showed promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) analysis highlighted that modifications in the functional groups significantly influenced the anticancer efficacy .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be attributed to its structural characteristics that facilitate interactions with specific enzymes or receptors involved in inflammatory responses .
Neuroprotective Potential
The compound has been investigated for its potential as a neuroprotective agent. Similar compounds have demonstrated efficacy in inhibiting monoamine oxidase B (MAO-B), which is relevant for conditions such as Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters .
Case Studies and Research Findings
- Anticancer Studies :
- Neuroprotective Studies :
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
